Niguldipine hydrochloride, (+/-)-

Description

Contextualization within Dihydropyridine (B1217469) Pharmacology and Ion Channel Modulation

Dihydropyridines (DHPs) are a well-established class of organic molecules known for their potent and selective modulation of L-type voltage-gated Ca²⁺ (Caᵥ) channels. nih.gov These channels are critical in a multitude of physiological processes, including muscle contraction and signal transduction. nih.gov Niguldipine (B22589) fits within this pharmacological class as a potent inhibitor of L-type calcium channels. drugbank.comnih.gov Its mechanism of action involves blocking the transmembrane influx of calcium ions, which leads to effects such as vasodilation. medchemexpress.com

Beyond its canonical role as a calcium channel blocker, research has revealed that niguldipine's interactions with ion channels are more complex. Studies have demonstrated that it also modulates potassium currents (Iₖ) in vascular smooth muscle cells. nih.govnih.gov This dual effect on both calcium and potassium channels distinguishes it from some other dihydropyridines. Furthermore, at concentrations higher than those required for L-type channel blockade, niguldipine has been shown to inhibit T-type calcium channels. tribioscience.com The compound also exhibits antagonist properties at α1-adrenergic receptors, adding another layer to its pharmacological complexity. wikipedia.orgdrugbank.com The enantiomers of niguldipine display stereoselectivity, with the (+)-enantiomer showing significantly higher affinity for L-type Ca²⁺ channels than the (-)-enantiomer. nih.gov

Overview of Primary Research Modalities for Niguldipine Hydrochloride

The investigation of niguldipine hydrochloride's properties has been conducted through various established research modalities, both in vitro and in vivo. These methodologies have been crucial in elucidating its mechanism of action and pharmacological effects.

In Vitro Studies:

Radioligand Binding Assays: This technique has been fundamental in determining the binding affinity of niguldipine for its molecular targets. Competition experiments using radiolabeled ligands have allowed for the quantification of its affinity (expressed as Kᵢ values) for 1,4-dihydropyridine (B1200194) receptors on L-type Ca²⁺ channels in various tissues, including skeletal muscle, brain, and heart. nih.gov These assays were also instrumental in characterizing its binding to α1-adrenoceptor subtypes. nih.gov

Electrophysiology (Voltage-Clamp): The whole-cell patch-clamp technique has been employed to analyze the effects of niguldipine on ionic currents in isolated cells. nih.govnih.gov This method has provided direct evidence of its ability to reduce L-type Ca²⁺ currents and facilitate potassium currents in vascular smooth muscle cells. nih.govnih.gov Such studies allow for a detailed examination of the concentration-dependent and voltage-dependent effects of the compound on channel function.

Isolated Tissue Preparations: Experiments using isolated tissues, such as the guinea pig Langendorff heart, have been used to assess the functional consequences of niguldipine's actions, for instance, its ability to inhibit vasoconstriction induced by other agents. medchemexpress.com

In Vivo Studies (Animal Models):

Hemodynamic and Metabolic Studies: Research in anesthetized animal models, such as open-chest dogs, has been conducted to evaluate the systemic effects of niguldipine. nih.gov These studies involve the continuous measurement of cardiovascular parameters like blood pressure, heart rate, cardiac output, and regional blood flow in response to the compound's administration. nih.gov

Models of Hypertension: Spontaneously hypertensive rats have been used as a model to investigate the blood pressure-lowering effects of niguldipine. medchemexpress.com These animal models are essential for understanding the compound's integrated physiological effects in a system that mimics a human disease state. nih.gov

Pharmacokinetic Studies: The development of analytical methods like high-performance liquid chromatography (HPLC) has enabled the study of niguldipine's pharmacokinetic profile in animal models, such as Sprague-Dawley rats. nih.gov Niguldipine hydrochloride itself has been used as an internal standard in such studies for its analogues. nih.gov

The following tables summarize key research findings from these modalities:

Table 1: In Vitro Binding and Inhibitory Concentrations of Niguldipine

| Parameter | Compound/Enantiomer | Tissue/Cell Type | Value | Reference |

| Kᵢ (L-type Ca²⁺ channel) | (+)-Niguldipine | Guinea pig skeletal muscle | 85 pM | nih.gov |

| Kᵢ (L-type Ca²⁺ channel) | (+)-Niguldipine | Guinea pig brain | 140 pM | nih.gov |

| Kᵢ (L-type Ca²⁺ channel) | (+)-Niguldipine | Guinea pig heart | 45 pM | nih.gov |

| Kᵢ (α₁ₐ-adrenoceptor) | (+)-Niguldipine | Rat brain cortex | 52 pM | nih.gov |

| Kᵢ (α₁ₑ-adrenoceptor) | (+)-Niguldipine | Guinea pig liver | 78 nM | nih.gov |

| Kᵢ (α₁ₑ-adrenoceptor) | (-)-Niguldipine | Guinea pig liver | 58 nM | nih.gov |

| IC₅₀ (L-type Ca²⁺ channel) | Niguldipine | --- | 75 nM | tribioscience.com |

| IC₅₀ (T-type Ca²⁺ channel) | Niguldipine | --- | 244 nM | tribioscience.com |

| IC₅₀ (L-type Ca²⁺ current block) | Niguldipine | Cow vascular smooth muscle cells | 0.4 µM (nominal) | nih.gov |

| pID₅₀ (U-46619-induced vasoconstriction) | (+)-Niguldipine | Guinea pig Langendorff heart | 11.37 | medchemexpress.com |

Table 2: Modulation of Potassium Currents by Niguldipine in Bovine Vascular Smooth Muscle Cells

| Parameter | Concentration (Nominal) | Effect | Reference |

| Half-maximal facilitation of Iₖ | 20 nM | --- | nih.govnih.gov |

| Maximal facilitation of Iₖ | 1 µM | ~400% increase | nih.govnih.gov |

Properties

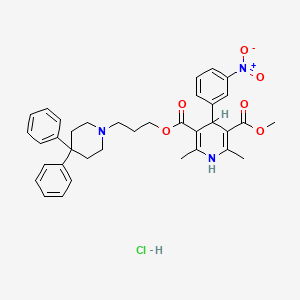

IUPAC Name |

5-O-[3-(4,4-diphenylpiperidin-1-yl)propyl] 3-O-methyl 2,6-dimethyl-4-(3-nitrophenyl)-1,4-dihydropyridine-3,5-dicarboxylate;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C36H39N3O6.ClH/c1-25-31(34(40)44-3)33(27-12-10-17-30(24-27)39(42)43)32(26(2)37-25)35(41)45-23-11-20-38-21-18-36(19-22-38,28-13-6-4-7-14-28)29-15-8-5-9-16-29;/h4-10,12-17,24,33,37H,11,18-23H2,1-3H3;1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MHOSUIMBPQVOEU-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C(C(=C(N1)C)C(=O)OCCCN2CCC(CC2)(C3=CC=CC=C3)C4=CC=CC=C4)C5=CC(=CC=C5)[N+](=O)[O-])C(=O)OC.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C36H40ClN3O6 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20872307 | |

| Record name | 3-(4,4-Diphenylpiperidin-1-yl)propyl methyl 2,6-dimethyl-4-(3-nitrophenyl)-1,4-dihydropyridine-3,5-dicarboxylate hydrogen chloride (1:1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20872307 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

646.2 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

119934-51-9 | |

| Record name | Niguldipine hydrochloride, (+/-)- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0119934519 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 3-(4,4-Diphenylpiperidin-1-yl)propyl methyl 2,6-dimethyl-4-(3-nitrophenyl)-1,4-dihydropyridine-3,5-dicarboxylate hydrogen chloride (1:1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20872307 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | NIGULDIPINE HYDROCHLORIDE, (±)- | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/5QC11TLQ7K | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Pharmacological Profile and Receptor Interactions of Niguldipine Hydrochloride

L-Type Calcium Channel Modulation by Niguldipine (B22589) Hydrochloride

Niguldipine is a 1,4-dihydropyridine (B1200194) derivative that modulates the function of L-type calcium channels, which are crucial for regulating calcium influx into cells and play a significant role in cardiovascular function. nih.govnih.govyoutube.comyoutube.com

Affinity and Potency Studies of Niguldipine Hydrochloride for L-Type Calcium Channels

Studies have demonstrated that niguldipine binds with high affinity to L-type calcium channels. The affinity, often expressed as the inhibition constant (Ki), can be influenced by the concentration of membrane protein used in the assay. To address this, "true" Ki values have been determined at extrapolated "zero" membrane protein concentrations. For (+)-niguldipine, these values have been reported to be 85 pmol/L for the 1,4-dihydropyridine receptor of skeletal muscle, 140 pmol/L for the brain, and 45 pmol/L for the heart in guinea-pig membranes. nih.gov In functional studies, the potency of niguldipine in blocking L-type calcium currents is quantified by the half-maximal inhibitory concentration (IC50). For instance, nifedipine (B1678770), another dihydropyridine (B1217469), has an IC50 of 0.3 µM for blocking L-type calcium current in guinea pig ventricular myocytes, a value that decreases at more depolarized holding potentials. nih.gov

Table 1: Affinity (Ki) of (+)-Niguldipine for L-Type Calcium Channels in Guinea-Pig Membranes

| Tissue | Ki Value (pmol/L) |

|---|---|

| Heart | 45 |

| Skeletal Muscle | 85 |

| Brain | 140 |

Data from Boer et al. (1989). nih.gov

Stereoselective Interactions of Niguldipine Hydrochloride Enantiomers with Calcium Channels

The interaction of niguldipine with L-type calcium channels is highly stereoselective. The (+)-enantiomer of niguldipine is significantly more potent than the (-)-enantiomer in binding to these channels. nih.gov Specifically, (-)-niguldipine has been found to be approximately 40 times less potent than (+)-niguldipine in binding to the 1,4-dihydropyridine receptor. nih.gov In studies on guinea-pig ventricular myocytes, (S)-niguldipine was found to be more potent than its (R)-enantiomer in inhibiting the L-type Ca2+ current, although the degree of enantioselectivity observed in these functional assays (up to 4.4-fold) was less pronounced than in binding studies (40-fold). nih.gov This discrepancy suggests that the high enantioselectivity seen in binding assays may not fully translate to the functional blockade of the channel under certain experimental conditions. nih.gov For other dihydropyridines like nicardipine, the (-)-enantiomer has been shown to be more potent in blocking calcium currents than the (+)-enantiomer. nih.gov

Voltage-Dependent Blockade Mechanisms by Niguldipine in Calcium Channels

The blocking effect of dihydropyridines, including niguldipine, on L-type calcium channels is voltage-dependent. nih.govnih.gov This means that the effectiveness of the blockade is influenced by the membrane potential. The block is more pronounced at more depolarized holding potentials. nih.govnih.gov This suggests that dihydropyridines bind preferentially to the inactivated state of the calcium channel. nih.gov The voltage-dependent nature of the block is a key characteristic of the mechanism of action for this class of drugs. psu.edu

Alpha-1 Adrenoceptor Antagonism by Niguldipine Hydrochloride

In addition to its effects on calcium channels, niguldipine also acts as an antagonist at alpha-1 adrenergic receptors, which are involved in vasoconstriction and other physiological processes. drugbank.comnih.govyoutube.comyoutube.com

Subtype Selectivity of Niguldipine Hydrochloride for Alpha-1 Adrenoceptors (α1A vs. α1B)

Niguldipine exhibits selectivity for different subtypes of the alpha-1 adrenoceptor. Specifically, (+)-niguldipine has been shown to be a highly selective antagonist for the α1A-adrenoceptor subtype. nih.govnih.gov In competition experiments with [3H]prazosin in rat brain cortex membranes, (+)-niguldipine demonstrated a high-affinity component for the α1A subtype with a Ki value of 52 pmol/L. nih.gov In contrast, its affinity for the α1B subtype was 200- to 600-fold lower. nih.gov This makes (+)-niguldipine a valuable tool for discriminating between α1A and α1B adrenoceptors. nih.gov In rat tissues, (+)-niguldipine inhibited specific binding more potently in tissues rich in the α1A subtype (like the hippocampus and vas deferens) compared to those with a predominance of the α1B subtype (such as the liver and spleen). nih.gov

Table 2: Affinity (Ki) of (+)-Niguldipine for Alpha-1 Adrenoceptor Subtypes

| Receptor Subtype | Tissue/Model | Ki Value |

|---|---|---|

| α1A | Rat Brain Cortex | 52 pmol/L |

| α1B | Rat Brain Cortex | 200-600 fold lower affinity than α1A |

| α1B | Guinea-Pig Liver | 78 nmol/L |

Data from Boer et al. (1989) nih.gov and Han et al. (1991). nih.gov

Stereoselective Interactions of Niguldipine Hydrochloride Enantiomers with Alpha-1 Adrenoceptors

The antagonism of alpha-1 adrenoceptors by niguldipine is also stereoselective, particularly for the α1A subtype. The (+)-enantiomer of niguldipine is significantly more potent at α1A-adrenoceptors than the (-)-enantiomer. nih.gov (-)-Niguldipine was found to be more than 40-fold less potent at α1A sites. nih.gov Conversely, both (+)-niguldipine and (-)-niguldipine bind with roughly equal affinity to the α1B-adrenoceptors found in liver cell membranes, with Ki values of 78 nmol/L and 58 nmol/L, respectively. nih.gov This differential stereoselectivity further highlights the distinct pharmacological properties of the niguldipine enantiomers.

Receptor Binding Characteristics and Kinetics of Niguldipine Hydrochloride

The interaction of niguldipine with its primary targets, L-type calcium channels and α1-adrenoceptors, is characterized by high affinity and marked stereoselectivity. nih.gov The binding affinity, represented by the inhibition constant (Ki), has been shown to be dependent on the concentration of membrane protein used in assays, a factor related to the drug's lipophilicity. nih.govnih.gov

Radioligand binding studies have elucidated the specific affinities of niguldipine's enantiomers. The (+)-enantiomer, S(+)-niguldipine, binds with exceptionally high affinity to 1,4-dihydropyridine (DHP) receptors on L-type Ca2+ channels. nih.govguidetopharmacology.org In contrast, the (-)-enantiomer, R(-)-niguldipine, is approximately 40 times less potent at these sites. nih.gov

A detailed investigation using guinea-pig membranes determined the "true" Ki values for (+)-niguldipine at various L-type Ca2+ channel-rich tissues: 45 pmol/l in the heart, 85 pmol/l in skeletal muscle, and 140 pmol/l in the brain. nih.gov

The interaction with α1-adrenoceptors is also subtype-specific. In rat brain cortex membranes, the binding data for (+)-niguldipine suggests a two-site model. nih.gov It binds with extremely high affinity (Ki of 52 pmol/l) to the α1A-adrenoceptor subtype. nih.gov The affinity for the α1B subtype is 200- to 600-fold lower. nih.gov The (-)-enantiomer is over 40-fold less potent at α1A-sites but demonstrates nearly equal affinity to the (+)-enantiomer at α1B-sites. nih.gov In liver cell membranes, which are rich in the α1B subtype, (+)-niguldipine and (-)-niguldipine bind with similar affinities (Ki values of 78 nmol/l and 58 nmol/l, respectively). nih.gov

The kinetics of niguldipine's interaction involves competitive inhibition at both α1A and α1B subtypes; however, some studies have also observed a non-competitive component to its inhibition in certain tissues. nih.gov This complex binding profile makes (+)-niguldipine a highly selective tool for distinguishing between α1A- and α1B-adrenoceptors. nih.gov

Table 1: Binding Affinity (Ki) of Niguldipine Enantiomers for L-Type Calcium Channels and α1-Adrenoceptor Subtypes

| Enantiomer | Receptor Target | Tissue | Ki Value |

| (+)-Niguldipine | L-Type Ca2+ Channel | Heart (guinea pig) | 45 pmol/L |

| (+)-Niguldipine | L-Type Ca2+ Channel | Skeletal Muscle (guinea pig) | 85 pmol/L |

| (+)-Niguldipine | L-Type Ca2+ Channel | Brain (guinea pig) | 140 pmol/L |

| (+)-Niguldipine | α1A-Adrenoceptor | Brain Cortex (rat) | 52 pmol/L |

| (+)-Niguldipine | α1B-Adrenoceptor | Liver (guinea pig) | 78 nmol/L |

| (-)-Niguldipine | α1B-Adrenoceptor | Liver (guinea pig) | 58 nmol/L |

Interaction of Niguldipine Hydrochloride with Other Ion Channels

Calcium-Activated Potassium Channel Modulation by R-(-)-Niguldipine Hydrochloride

Research on vascular smooth muscle cells isolated from the portal vein and pial vessels indicates that racemic niguldipine modulates potassium currents (IK). nih.gov The compound was found to increase outward potassium currents at nominal concentrations greater than 10 nM. nih.gov This facilitation of IK was concentration-dependent, reaching half-maximal effect at a nominal concentration of 20 nM and a maximal facilitation of approximately 400% at 1 µM. The reversal potential of these extra outward currents was -85 mV, suggesting an increased permeability to potassium ions. nih.gov This action on potassium channels is believed to contribute significantly to the vasodilatory effects of niguldipine, potentially dominating over its calcium channel blocking effects at lower concentrations due to its greater sensitivity. nih.gov The specific contribution of the R-(-)-enantiomer alone to this effect has not been explicitly detailed in the reviewed literature.

T-Type Calcium Channel Blockade by Niguldipine

While some dihydropyridine calcium channel blockers, such as nifedipine, have been shown to interact with T-type calcium channels, the reviewed scientific literature does not provide specific findings regarding an interaction between niguldipine and T-type calcium channels. nih.gov

Mechanistic Investigations of Niguldipine Hydrochloride at Cellular and Molecular Levels

Intracellular Signal Transduction Pathways Modulated by Dexniguldipine (B47117) Hydrochloride

Dexniguldipine hydrochloride exerts its effects by intervening in several key signal transduction pathways that are fundamental to cell function, proliferation, and differentiation.

Phosphoinositol Pathway Interference

Niguldipine (B22589) has been shown to interfere with the phosphoinositol signaling pathway. nih.gov This pathway is a crucial system for transducing extracellular signals into intracellular events, primarily through the generation of second messengers like inositol (B14025) phosphates (IP). Research conducted on rat cerebral cortex slices demonstrated that both enantiomers of niguldipine inhibit the accumulation of inositol phosphate (B84403) stimulated by noradrenaline. nih.gov Notably, the (+)-niguldipine isomer was found to be approximately 100 times more potent in this inhibitory action than the (-)-niguldipine isomer. nih.gov This suggests a stereospecific interaction with components of the alpha-1-adrenoceptor-mediated phosphoinositide signaling cascade. nih.gov

Intracellular Calcium Metabolism Modulation

As a dihydropyridine (B1217469) derivative, niguldipine hydrochloride is known to function as a calcium channel blocker. cusabio.com Its modulation of intracellular calcium dynamics is a key aspect of its mechanism. In studies using mouse thymocytes, niguldipine was observed to cause a concentration-dependent increase in the cytoplasmic free Ca2+ concentration. cellsignal.com This effect was dependent on the presence of extracellular calcium, indicating that niguldipine provokes an influx of Ca2+ into the cells. cellsignal.com The action of niguldipine on calcium levels showed a degree of stereospecificity, with the (-)-niguldipine enantiomer being more effective at inducing calcium influx than its (+)-enantiomer in this specific cell type. cellsignal.com This modulation of intracellular calcium has potential implications for its use in studying conditions involving calcium dysregulation. cusabio.com

Drug Transport Modulation and Multidrug Resistance Reversal by Niguldipine Hydrochloride

One of the most extensively studied properties of niguldipine hydrochloride is its ability to reverse multidrug resistance (MDR) in cancer cells, a phenomenon primarily mediated by its interaction with the drug efflux pump P-glycoprotein.

P-glycoprotein Interaction and Inhibition

The primary mechanism by which dexniguldipine hydrochloride reverses multidrug resistance is through its direct interaction with P-glycoprotein (P-gp), the product of the MDR1 gene. nih.govnih.gov Research has shown that dexniguldipine-HCl competitively inhibits the binding of other substances to P-gp. For instance, it causes a dose-dependent reduction in the labeling of P-glycoprotein by azidopine, a photoaffinity label for the P-gp drug-binding site. nih.govnih.gov This competitive interaction effectively blocks the pump's ability to expel chemotherapeutic drugs from the cancer cell. nih.gov Further studies on Friend erythroleukemia cells have also shown that treatment with dexniguldipine can lead to decreased levels of P-glycoprotein itself. wikipedia.orgnih.gov This dual action—direct inhibition and potential reduction of expression—underlines its potent effect on P-gp.

Reversal of Multidrug Resistance in Experimental Models by Dexniguldipine Hydrochloride

Dexniguldipine hydrochloride has demonstrated significant efficacy as a potent chemosensitizer in various experimental models of multidrug-resistant cancer. nih.govnih.gov In MDR-1 overexpressing cells, dexniguldipine-HCl treatment leads to a dose-dependent accumulation of rhodamine 123, a fluorescent substrate of P-gp, restoring intracellular levels to those seen in non-resistant parental cells. nih.gov This inhibition of P-gp's efflux function enhances the cytotoxicity of common anticancer drugs.

The effectiveness of this reversal is often quantified by the Resistance Modulating Factor (RMF). As shown in the table below, studies have documented substantial RMF values for adriamycin and vincristine (B1662923) in the presence of dexniguldipine-HCl, with the effect being proportional to the level of MDR-1 expression. nih.gov

| Chemotherapeutic Agent | Range of RMF |

|---|---|

| Adriamycin | 8 to 42 |

| Vincristine | 16 to 63 |

Comparisons with other MDR modulators, such as verapamil (B1683045), have highlighted the superior potency of dexniguldipine and its related compounds. In multidrug-resistant KB-8-5 and Walker rat carcinoma cells, 0.1 µM of a related compound, B859-35, was more effective at increasing rhodamine 123 accumulation than a 10-fold higher concentration (1 µM) of verapamil. nih.govfrontiersin.org The addition of these modulators significantly increased the growth reduction caused by adriamycin, as detailed in the interactive table below.

| Treatment (Concentration) | Cell Growth (% of Control) |

|---|---|

| Adriamycin (10 nM) | 85% |

| Adriamycin (10 nM) + B859-35 (1 µM) | 12% |

| Adriamycin (10 nM) + Niguldipine (1 µM) | 23% |

| Adriamycin (10 nM) + Verapamil (1 µM) | 63% |

These findings from both in vitro cell lines and in vivo animal models confirm that dexniguldipine hydrochloride is a powerful agent for reversing P-glycoprotein-mediated multidrug resistance. nih.gov

Synergistic Effects of Niguldipine Hydrochloride with Chemotherapeutic Agents

Niguldipine hydrochloride has demonstrated a significant ability to enhance the efficacy of certain chemotherapeutic agents, particularly in the context of multidrug-resistant (MDR) cancer cells. This synergistic activity is primarily attributed to its function as an MDR modulator, effectively reversing the resistance mechanisms that tumor cells employ to evade the cytotoxic effects of anticancer drugs.

Research has shown that niguldipine and its derivatives can potentiate the effects of chemotherapeutics in various cancer cell lines. One study compared the potency of niguldipine and other dihydropyridine derivatives to verapamil in reversing multidrug resistance in human HeLa KB-8-5 and Walker rat carcinoma cells. nih.gov In the multidrug-resistant KB-8-5 cells, the addition of 1 μM of niguldipine to 10 nM of Adriamycin resulted in a significant reduction in cell growth to 23% compared to untreated controls, which showed 85% growth with Adriamycin alone. nih.gov This highlights a substantial synergistic effect, making the cancer cells more susceptible to the chemotherapeutic agent.

Furthermore, a closely related stereoisomer, dexniguldipine hydrochloride, has also been studied for its chemosensitizing capabilities. In a multidrug-resistant rat colon carcinoma model (CC531), dexniguldipine hydrochloride was shown to increase the cytotoxicity of epidoxorubicin by approximately 15-fold when co-incubated. nih.gov While dexniguldipine alone did not exhibit antitumor effects, its combination with epidoxorubicin led to a modest but consistent potentiation of the tumor-growth-inhibiting effect of the chemotherapeutic agent in vivo. nih.gov This suggests that the synergistic interaction is not due to an additive cytotoxic effect of niguldipine itself, but rather its ability to modulate the cancer cells' resistance to the primary drug.

The mechanism underlying this synergy is linked to the inhibition of P-glycoprotein, a transmembrane efflux pump that is overexpressed in many multidrug-resistant tumors and actively removes chemotherapeutic drugs from the cancer cell. nih.gov By inhibiting this pump, niguldipine increases the intracellular concentration of the anticancer drug, thereby enhancing its therapeutic effect.

The following table summarizes the synergistic effects observed in preclinical studies:

| Cell Line | Chemotherapeutic Agent | Niguldipine Concentration | Observation |

| KB-8-5 (Human HeLa) | Adriamycin (10 nM) | 1 μM | Cell growth reduced to 23% of control. nih.gov |

| CC531 (Rat Colon Carcinoma) | Epidoxorubicin | 50 ng/ml | Cytotoxicity of epidoxorubicin increased ~15-fold. nih.gov |

Preclinical Research Applications and Investigational Therapeutic Potential of Niguldipine Hydrochloride Non Human Models

Oncology Research Applications of Dexniguldipine (B47117) Hydrochloride

Dexniguldipine hydrochloride has demonstrated potential as an anticancer agent in preclinical studies, specifically showing effects on cell proliferation and tumor growth in various cancer models.

Dexniguldipine hydrochloride has been identified as a potent inhibitor of mitogenic signal transduction pathways that are dependent on the activation of protein kinase C (PKC) in several human lung cancer cell lines. nih.gov This inhibitory effect has been observed in both small-cell and non-small-cell lung cancer cells. nih.gov The compound's antiproliferative effects are thought to stem from its ability to interfere with calcium-dependent signaling pathways, as it has also been shown to inhibit Ca2+/calmodulin. nih.govnih.gov Research has demonstrated that dexniguldipine can effectively inhibit the proliferation of lung cancer cells that is triggered by either autocrine or exogenous activation of PKC. nih.govnih.gov However, it did not show an inhibitory effect on cell proliferation that is dependent on cyclic-AMP. nih.gov

Table 1: Investigated Antiproliferative Activity of Dexniguldipine Hydrochloride in Lung Cancer Cell Lines

| Cell Line Type | Pathway Investigated | Outcome of Dexniguldipine Treatment |

|---|---|---|

| Small-Cell Lung Cancer | Protein Kinase C (PKC) Dependent | Inhibition of cell proliferation nih.gov |

| Non-Small-Cell Lung Cancer | Protein Kinase C (PKC) Dependent | Inhibition of cell proliferation nih.gov |

| General Lung Cancer | Cyclic-AMP Dependent | No inhibition of cell proliferation nih.gov |

| Mammary Cancer | Ca2+/Calmodulin Dependent | Demonstrated antiproliferative effects nih.govnih.gov |

In addition to its effects on cell lines, dexniguldipine hydrochloride has shown therapeutic activity in animal models of cancer. Specifically, it has demonstrated efficacy in experimentally induced neuroendocrine hamster lung tumors. nih.govnih.gov The antitumor activity in these models is consistent with the compound's mechanism of inhibiting signal transduction pathways crucial for tumor cell growth and proliferation. nih.govnih.gov

Neurological Research Applications of Niguldipine (B22589) Hydrochloride

Niguldipine hydrochloride has been investigated for its potential neuroprotective and anticonvulsant properties in various preclinical neurological models.

Excitotoxicity, a process triggered by the overactivation of glutamate (B1630785) receptors leading to a harmful influx of calcium (Ca2+), is a key factor in neuronal damage. mdpi.com This calcium overload activates various intracellular pathways that can lead to cell death. mdpi.com Dihydropyridine (B1217469) calcium channel antagonists like niguldipine are investigated for their potential to mitigate this damage. While direct studies on niguldipine are limited, related compounds like nimodipine (B1678889) have been shown to offer neuroprotection by blocking L-type voltage-gated calcium channels, thus preventing excessive calcium entry into neurons. mdpi.com This mechanism is believed to protect against neuronal damage in conditions like cerebral ischemia. mdpi.com Nimodipine has also been found to downregulate the pro-apoptotic protein caspase 3 and the calcium-dependent protein calpain, while upregulating calbindin, suggesting that modulating calcium homeostasis is key to its neuroprotective effects. mdpi.com

The potential of niguldipine as an anticonvulsant has been explored in animal models of seizures. In a rat model of complex partial seizures (amygdala-kindled convulsions), niguldipine demonstrated a significant anticonvulsant effect, reducing both the duration of seizures and afterdischarges. nih.gov However, its interaction with conventional antiepileptic drugs was complex. When combined with subeffective doses of valproate, diphenylhydantoin, or clonazepam, niguldipine did not enhance the protective effect. nih.gov Unexpectedly, when combined with carbamazepine (B1668303) or phenobarbital, a proconvulsive action was observed. nih.gov This suggests that while niguldipine itself possesses anticonvulsant properties, its use in combination with other antiepileptic drugs may lead to unpredictable interactions. nih.gov Other research has also identified dihydropyridines, such as nitrendipine (B1678957) and nimodipine, as having anticonvulsant properties in a zebrafish model of epileptic seizures. researchgate.net

Table 2: Investigated Anticonvulsant Properties of Niguldipine in an Amygdala-Kindled Rat Model

| Parameter | Outcome with Niguldipine Treatment |

|---|---|

| Seizure Duration | Significant reduction nih.gov |

| Afterdischarge Duration | Significant reduction nih.gov |

| Combination with Valproate, Diphenylhydantoin, or Clonazepam | No enhanced protective effect nih.gov |

| Combination with Carbamazepine or Phenobarbital | Proconvulsive action observed nih.gov |

Niguldipine has been studied for its effects on blood flow in different vascular beds in anesthetized dogs. It was found to induce a dose-dependent and persistent increase in coronary blood flow, with a preferential vasodilating effect on the coronary vascular bed. nih.gov Perfusion in renal and femoral vascular beds also increased, though to a lesser and more transient extent. nih.gov

While direct studies on niguldipine's effect on cerebral vasospasm are not detailed in the provided results, the related calcium antagonist nimodipine has been evaluated in a canine model of chronic cerebral vasospasm. nih.gov In this model, systemic treatment with nimodipine did not significantly prevent or reduce chronic arterial narrowing. nih.gov However, other research suggests that nimodipine may have beneficial effects on cerebral blood flow independent of its direct vasodilatory action. mdpi.comnih.gov

Modulation of Second Messenger Responses in Rat Cerebral Cortex Slices by Niguldipine

Niguldipine hydrochloride has been shown to modulate second messenger systems in the central nervous system, specifically within the rat cerebral cortex. Research has focused on its interaction with α1-adrenoceptors and the subsequent effects on inositol (B14025) phosphate (B84403) (IP) accumulation and cyclic AMP (cAMP) potentiation, two key second messenger pathways. nih.gov

In studies using rat cerebral cortex slices, both the (+) and (-) isomers of niguldipine were found to inhibit the accumulation of inositol phosphates stimulated by noradrenaline. nih.govnih.gov This inhibition points to an antagonistic effect on α1-adrenoceptors that are coupled to the hydrolysis of inositol phospholipids. Notably, the (+)-isomer of niguldipine demonstrated significantly higher potency, being approximately 100 times more effective than the (-)-isomer in inhibiting this response. nih.govnih.gov

Furthermore, the potentiation of β-adrenoceptor-stimulated cyclic AMP by noradrenaline was only partially inhibited by both isomers of niguldipine. nih.govnih.gov This differential effect on the two second messenger pathways suggests that niguldipine can distinguish between different subtypes of α1-adrenoceptors. The α1-adrenoceptors that mediate the accumulation of inositol phosphates appear to be distinct from those that potentiate cyclic AMP responses. nih.gov The dihydropyridine calcium channel blocker isradipine (B148454) did not show any inhibitory effects on either of these second messenger responses, highlighting the specific action of niguldipine in this context. nih.gov

These findings underscore the potential of niguldipine as a tool to investigate the heterogeneity of α1-adrenoceptor signaling in the brain. The differential modulation of second messenger systems provides a basis for exploring its effects on neuronal function and its potential therapeutic applications in neurological conditions.

Cardiovascular Research Applications of Niguldipine Hydrochloride (Preclinical)

Vasodilation Mechanisms in Animal Models

The vasodilatory properties of niguldipine hydrochloride have been a primary focus of preclinical cardiovascular research. Its mechanism of action has been investigated in various animal models, revealing a multi-faceted approach to inducing relaxation of blood vessels.

In anesthetized open-chest dogs, intravenous administration of niguldipine resulted in a dose-dependent and persistent increase in coronary blood flow. nih.gov This indicates a pronounced vasodilating effect on the coronary vascular bed. The compound also induced a transient increase in perfusion in the renal and femoral vascular beds, although to a lesser extent than in the coronary arteries. nih.gov Calculation of vascular conductances confirmed a preferential vasodilating effect on the coronary circulation. nih.gov This vasodilation contributes to a dose-dependent decrease in both systolic and diastolic arterial blood pressure. nih.gov

The primary mechanism underlying this vasodilation is the blockade of L-type calcium channels in vascular smooth muscle cells. nih.gov By inhibiting the transmembrane influx of calcium ions, niguldipine reduces the availability of intracellular calcium required for muscle contraction, leading to vasorelaxation. nih.gov This is a characteristic feature of dihydropyridine calcium antagonists.

Beyond simple calcium channel blockade, research suggests that niguldipine's vasodilatory action may also involve the modulation of potassium currents. Studies on isolated vascular smooth muscle cells have shown that niguldipine can increase potassium currents (IK), which would lead to hyperpolarization of the cell membrane. nih.gov This hyperpolarization would make it more difficult for voltage-operated calcium channels to open, thus contributing to vasodilation. nih.gov It has been suggested that due to its greater sensitivity, the effect of niguldipine on potassium currents may be a dominant factor in its vasodilatory effect. nih.gov

The table below summarizes the vasodilatory effects of niguldipine observed in a preclinical animal model.

| Parameter | Effect of Niguldipine | Vascular Bed | Animal Model |

| Blood Flow | Dose-dependent and persistent increase | Coronary | Anesthetized Dogs |

| Blood Flow | Transient increase | Renal and Femoral | Anesthetized Dogs |

| Vascular Conductance | Preferential increase | Coronary | Anesthetized Dogs |

Effects on Vascular Smooth Muscle Contractility and Ion Currents

The influence of niguldipine on the contractility of vascular smooth muscle and the underlying ion currents has been examined in detail using in vitro preparations. These studies provide a cellular-level understanding of the compound's vasodilatory actions.

In vascular smooth muscle cells isolated from the portal vein and pial vessels of cows, niguldipine demonstrated a significant impact on both calcium (Ca2+) and potassium (K+) currents. nih.gov Specifically, niguldipine was found to reduce L-type Ca2+ currents in a concentration-dependent manner, with a complete block observed at a nominal concentration of 1 µM. nih.gov This inhibitory effect on the influx of calcium ions directly interferes with the contractile machinery of the smooth muscle cells, leading to relaxation.

Interestingly, at lower nominal concentrations (between 50 and 200 nM), niguldipine exhibited a "Ca-agonistic effect" by facilitating Ca2+ currents. nih.gov This effect was found to be modestly use-dependent but strongly voltage-dependent. nih.gov

In addition to its effects on calcium channels, niguldipine was also shown to increase outward potassium currents (IK) at nominal concentrations greater than 10 nM. nih.gov The reversal potential of these extra outward currents was approximately -85 mV, consistent with an increased permeability to potassium ions. nih.gov The facilitation of these potassium currents by niguldipine was substantial, with a maximal increase of about 400% at a concentration of 1 µM. nih.gov The half-maximal facilitation was achieved with a nominal concentration of 20 nM. nih.gov This enhancement of potassium efflux leads to membrane hyperpolarization, which in turn reduces the opening probability of voltage-gated calcium channels, thereby promoting vasodilation.

The following table summarizes the effects of niguldipine on ion currents in isolated vascular smooth muscle cells.

| Ion Current | Effect of Niguldipine | Concentration Range (Nominal) | Cell Type |

| L-type Ca2+ Current (ICa) | Reduction (up to complete block) | > 0.1 µM | Bovine Portal Vein and Pial Vessel Smooth Muscle Cells |

| L-type Ca2+ Current (ICa) | Facilitation ("Ca-agonistic effect") | 50 - 200 nM | Bovine Portal Vein and Pial Vessel Smooth Muscle Cells |

| Potassium Current (IK) | Increased outward current | > 10 nM | Bovine Portal Vein and Pial Vessel Smooth Muscle Cells |

Synthetic Pathways and Structural Modification Research of Niguldipine Hydrochloride

Core Dihydropyridine (B1217469) Synthesis Methodologies

The foundational framework of Niguldipine (B22589) is the 1,4-dihydropyridine (B1200194) ring. The most prominent and historically significant method for constructing this heterocyclic system is the Hantzsch dihydropyridine synthesis, first reported by Arthur Hantzsch in 1881. wikipedia.orgthermofisher.com

The classical Hantzsch synthesis is a multi-component reaction that typically involves the condensation of an aldehyde, two equivalents of a β-ketoester, and a nitrogen donor, such as ammonia (B1221849) or ammonium (B1175870) acetate. wikipedia.orgnih.gov The reaction proceeds through a series of steps, including Knoevenagel condensation and Michael addition, ultimately leading to the formation of the dihydropyridine ring. The driving force for the final cyclization and dehydration is the formation of a stable, conjugated system. researchgate.net

The general scheme for the Hantzsch synthesis is outlined below:

| Reactant | Role in Synthesis |

| Aldehyde (e.g., 3-Nitrobenzaldehyde for Niguldipine) | Provides the C4-substituent of the DHP ring. |

| 2x β-Ketoester (e.g., Ethyl acetoacetate) | Forms the backbone of the dihydropyridine ring. |

| Nitrogen Donor (e.g., Ammonia/Ammonium Acetate) | Incorporated as the nitrogen atom (N1) in the DHP ring. |

This table illustrates the fundamental components of the Hantzsch Dihydropyridine Synthesis.

Over the years, numerous modifications have been introduced to the original Hantzsch protocol to improve yields, shorten reaction times, and allow for the synthesis of unsymmetrical DHP derivatives like Niguldipine. thermofisher.comresearchgate.net These modifications include the use of microwave irradiation, ultrasound, and various catalysts to enhance reaction efficiency. wikipedia.org One notable improvement involves a step-wise approach where a Knoevenagel condensation between the aldehyde and one equivalent of the β-ketoester is performed first, followed by the addition of the second β-ketoester and the ammonia source. nih.gov Another variation, often called the Atwal modification, utilizes pre-condensed enones to react with an enamine, which is particularly useful for synthesizing dihydropyrimidines, isosteres of DHPs. nih.gov

Introduction of Side Chains and Functional Group Modifications

The synthesis of Niguldipine hydrochloride specifically presents the challenge of creating an unsymmetrical 1,4-dihydropyridine. The molecule contains two different ester groups at the C3 and C5 positions: a methyl ester and a 3-(4,4-diphenyl-1-piperidinyl)propyl ester. caymanchem.com

To achieve this specific substitution pattern, a modified Hantzsch synthesis is employed, where two distinct β-ketoester reactants are used in the initial condensation. The synthesis of Niguldipine involves the reaction of 3-nitrobenzaldehyde, methyl acetoacetate (B1235776), and 3-(4,4-diphenyl-1-piperidinyl)propyl acetoacetate with an ammonia source.

Key Precursors for Niguldipine Synthesis:

| Component | Chemical Name | Role |

| Aldehyde | 3-Nitrobenzaldehyde | Forms the C4-phenyl substituent. |

| β-Ketoester 1 | Methyl acetoacetate | Provides the C3-methyl ester group. |

| β-Ketoester 2 | 3-(4,4-diphenyl-1-piperidinyl)propyl acetoacetate | Provides the C5-ester side chain. |

| Nitrogen Source | Ammonium hydroxide (B78521) or Ammonium acetate | Provides the N1 atom of the DHP ring. |

This table details the specific starting materials required for the unsymmetrical Hantzsch synthesis of Niguldipine.

The introduction of the bulky and complex 3-(4,4-diphenyl-1-piperidinyl)propyl side chain is crucial for the compound's specific pharmacological profile. nih.gov This is achieved by synthesizing the corresponding acetoacetic ester prior to the main Hantzsch condensation. The final step in the preparation of the target compound involves treatment with hydrochloric acid to form the hydrochloride salt, which often improves the compound's stability and solubility. caymanchem.comgoogle.com

Development of Analogues and Derivatives of Niguldipine Hydrochloride

The 1,4-dihydropyridine scaffold is considered a "privileged structure" in medicinal chemistry, meaning it can serve as a template for developing ligands for multiple different biological targets. researchgate.net Consequently, extensive research has been conducted to synthesize analogues and derivatives of DHP compounds, including those related to Niguldipine, to explore new therapeutic applications and refine their activity. wjpmr.com

A significant area of structural modification research involves the synthesis of tricyclic dihydropyridine analogues. nih.govhacettepe.edu.tr In these compounds, an additional ring is fused to the core dihydropyridine structure. This approach aims to create more conformationally restricted molecules, which can lead to enhanced selectivity and potency for specific biological targets. nih.gov

One study detailed a microwave-assisted method for synthesizing novel tricyclic 1,4-dihydropyridine derivatives where a dimethyl-substituted cyclohexane (B81311) or a tetrahydrothiophene (B86538) ring was fused to the DHP ring. nih.gov The general synthetic approach involved a modified Hantzsch condensation using a cyclic β-dicarbonyl compound.

Findings from Tricyclic DHP Analogue Research:

| Fused Ring System | Key Biological Finding | Potential Mechanism of Action |

| Dimethyl-substituted cyclohexane | Produced more active compounds with mesenteric artery-selective relaxant properties. | Mediated through ATP-sensitive potassium channels. |

| Tetrahydrothiophene | Less active compared to the cyclohexane-fused analogues. | Also mediated through potassium channels. |

This table summarizes the biological evaluation results of novel tricyclic dihydropyridine analogues. nih.gov

The biological evaluation of these tricyclic analogues focused on their potential as potassium channel openers. nih.gov The results indicated that the fusion of a dimethyl-substituted cyclohexane ring led to compounds with significant mesenteric artery-selective relaxant properties. Docking studies suggested that the unsubstituted nitrogen atom on the 1,4-dihydropyridine ring and oxygen atoms from sulfonyl groups were critical for forming hydrogen bonds within the active site of the potassium channel, stabilizing the molecule-receptor interaction. nih.gov This line of research demonstrates a rational approach to drug design, moving beyond the traditional calcium channel blocking activity associated with DHPs to explore new pharmacological possibilities. researchgate.net

Structure Activity Relationship Sar Studies of Niguldipine Hydrochloride

Enantiomeric Stereochemistry and Pharmacological Activity of Niguldipine (B22589)

Niguldipine, a 1,4-dihydropyridine (B1200194) derivative, possesses a chiral center at the C4 position of the dihydropyridine (B1217469) ring, leading to the existence of two enantiomers: (+)-niguldipine and (-)-niguldipine. nih.govcolab.ws Research has unequivocally demonstrated that the pharmacological activities of these enantiomers are markedly different, highlighting the critical role of stereochemistry in their interaction with biological targets. nih.govnih.gov

The (+)-enantiomer of niguldipine exhibits significantly higher affinity for both L-type calcium channels and the α1A-adrenoceptor subtype compared to its (-)-counterpart. nih.govcolab.ws Specifically, (+)-niguldipine binds with very high affinity to 1,4-dihydropyridine (DHP) receptors on L-type calcium channels in various tissues, including skeletal muscle, brain, and heart. nih.gov In contrast, (-)-niguldipine is approximately 40 times less potent in its interaction with these calcium channels. nih.govcolab.ws

This stereoselectivity is also pronounced in its adrenoceptor activity. (+)-Niguldipine is a potent antagonist of the α1A-adrenoceptor, with a Ki value of 52 pmol/l, while showing 200- to 600-fold less affinity for the α1B-adrenoceptor subtype. nih.govcolab.ws The (-)-enantiomer is over 40-fold less potent at the α1A-adrenoceptor but demonstrates nearly equal potency to the (+)-enantiomer at α1B-sites. nih.govcolab.ws This makes (+)-niguldipine one of the most selective compounds for distinguishing between α1A- and α1B-adrenoceptors. nih.govcolab.ws

Functionally, both isomers inhibit noradrenaline-stimulated inositol (B14025) phosphate (B84403) (IP) accumulation in rat cerebral cortex slices, a process mediated by α1-adrenoceptors. However, (+)-niguldipine is 100-fold more potent than (-)-niguldipine in this regard. nih.govnih.gov This stark difference in potency between the enantiomers underscores the stereospecific nature of the receptor binding and subsequent cellular response.

| Enantiomer | Target | Affinity (Ki) | Potency Comparison |

| (+)-Niguldipine | L-type Ca2+ Channel (Skeletal Muscle) | 85 pmol/l | ~40x more potent than (-)-Niguldipine |

| L-type Ca2+ Channel (Brain) | 140 pmol/l | ||

| L-type Ca2+ Channel (Heart) | 45 pmol/l | ||

| α1A-Adrenoceptor | 52 pmol/l | >40x more potent than (-)-Niguldipine at α1A | |

| α1B-Adrenoceptor | Low affinity (200-600 fold less than α1A) | ||

| (-)-Niguldipine | L-type Ca2+ Channel | Approx. 40x less potent than (+) | |

| α1A-Adrenoceptor | >40x less potent than (+) | ||

| α1B-Adrenoceptor | 58 nmol/l | Nearly equipotent to (+) at α1B |

Influence of Substituents on Receptor Affinity and Selectivity of Niguldipine Analogues

The affinity and selectivity of niguldipine analogues for α1-adrenoceptor subtypes are highly dependent on the nature and position of substituents on the dihydropyridine ring and its associated side chains. Studies have shown that even minor modifications can lead to significant changes in pharmacological activity.

Research into niguldipine analogues has revealed that the lipophilicity of the molecule plays a significant role in its interaction with receptors. While (+)-niguldipine shows high selectivity for the α1A subtype, its high lipophilicity can complicate its pharmacological profile. nih.gov This has spurred the development of analogues with modified physicochemical properties to improve selectivity and reduce off-target effects.

The potency of niguldipine and its analogues is sensitive to tissue concentration, which is influenced by lipophilicity. nih.gov For instance, the inhibition curves for (+)-niguldipine are often better fitted by a two-site model in most tissues, suggesting complex interactions that may be influenced by the drug's partitioning into different cellular compartments. nih.gov

The development of analogues has aimed at dissecting the structural requirements for affinity at different receptor subtypes. For example, while (+)-niguldipine and another selective antagonist, 5-methylurapidil, show similar selectivity for α1A and α1B subtypes, differences in their chemical structures provide clues for designing even more specific ligands. nih.gov The persistence of low-affinity sites for these compounds even after inactivation of the α1B subtype with chloroethylclonidine (B1203076) suggests the possible existence of other α1-adrenoceptor subtypes or complex binding interactions. nih.gov

Pharmacophore Identification for Alpha-1A-Adrenoceptor Antagonists Based on Niguldipine

The unique structural features of niguldipine that confer its high affinity and selectivity for the α1A-adrenoceptor have been instrumental in the development of pharmacophore models for this receptor subtype. nih.gov A pharmacophore represents the essential three-dimensional arrangement of functional groups that a molecule must possess to exert a particular biological effect.

Based on the structure of niguldipine and other α1A-antagonists, a key pharmacophoric feature is the presence of a protonated amine, which is common to many adrenoceptor ligands. The dihydropyridine scaffold of niguldipine provides a rigid framework that orients the crucial substituents in a specific spatial arrangement.

The 3-nitrophenyl group at the C4 position of the dihydropyridine ring is a critical component for high-affinity binding. The ester group at the C3 position and the long N-substituted side chain at the C5 position are also vital for interacting with the receptor. Specifically, the diphenylpiperidine moiety at the terminus of the C5 side chain contributes significantly to the high affinity for the α1A-adrenoceptor.

Advanced Research Methodologies and Techniques Employed in Niguldipine Hydrochloride Studies

Radioligand Binding Assays in Niguldipine (B22589) Research

Radioligand binding assays have been fundamental in determining the affinity and selectivity of niguldipine hydrochloride for its target receptors. These competitive binding experiments utilize radiolabeled ligands to quantify the displacement by niguldipine, thereby revealing its binding characteristics.

Key studies have demonstrated that (+)-niguldipine binds with exceptionally high affinity to L-type Ca2+ channels in various tissues. In guinea-pig membranes, the true inhibition constants (Ki), extrapolated to zero membrane protein concentration, highlight this high affinity. Specifically, the Ki value for the 1,4-dihydropyridine (B1200194) (DHP) receptor was 85 pmol/L in skeletal muscle, 140 pmol/L in the brain, and 45 pmol/L in the heart. The (-)-enantiomer of niguldipine was found to be approximately 40 times less potent. nih.gov

Furthermore, these assays revealed that niguldipine also interacts with α1-adrenoceptors. In liver cell membranes, (+)-niguldipine and (-)-niguldipine displayed similar affinities for the α1B-adrenoceptor subtype, with Ki values of 78 nmol/L and 58 nmol/L, respectively. nih.gov In contrast, studies on rat brain cortex membranes indicated a more complex interaction. The data for (+)-niguldipine suggested a two-site binding model, with a high-affinity component (α1A) showing a Ki of 52 pmol/L in competition with [3H]prazosin, and a low-affinity site (α1B) with 200- to 600-fold less affinity. nih.gov The (+)-enantiomer proved to be highly selective for the α1A-adrenoceptors over the α1B subtype. nih.govnih.gov

Table 1: Binding Affinity (Ki) of Niguldipine Enantiomers in Radioligand Binding Assays

| Compound | Tissue/Membrane | Receptor/Channel | Ki Value |

|---|---|---|---|

| (+)-Niguldipine | Guinea-pig skeletal muscle | L-type Ca2+ channel (1,4-DHP receptor) | 85 pmol/L |

| (+)-Niguldipine | Guinea-pig brain | L-type Ca2+ channel (1,4-DHP receptor) | 140 pmol/L |

| (+)-Niguldipine | Guinea-pig heart | L-type Ca2+ channel (1,4-DHP receptor) | 45 pmol/L |

| (-)-Niguldipine | Guinea-pig tissues | L-type Ca2+ channel (1,4-DHP receptor) | ~40x less potent than (+) form |

| (+)-Niguldipine | Liver cell membranes | α1B-adrenoceptor | 78 nmol/L |

| (-)-Niguldipine | Liver cell membranes | α1B-adrenoceptor | 58 nmol/L |

| (+)-Niguldipine | Rat brain cortex | α1A-adrenoceptor | 52 pmol/L |

| (+)-Niguldipine | Rat brain cortex | α1B-adrenoceptor | 200-600x less affinity than α1A |

| (-)-Niguldipine | Rat brain cortex | α1A-adrenoceptor | >40x less potent than (+) form |

Data sourced from Boer et al., 1989. nih.gov

**7.2. In Vitro Cellular Models for Niguldipine Hydrochloride Investigations

In vitro models, including established cell lines and primary tissue preparations, have been crucial for investigating the cellular and molecular mechanisms of action of niguldipine hydrochloride.

Studies utilizing various cell lines have provided significant insights into the antiproliferative and biochemical effects of niguldipine derivatives. For instance, dexniguldipine (B47117) hydrochloride, a dihydropyridine (B1217469) derivative, has been shown to be a potent inhibitor of mitogenic signal transduction pathways that are dependent on protein kinase C (PKC) activation in several human small-cell and non-small-cell lung cancer cell lines. moleculardevices.com

In another study using Friend erythroleukemia cells (FELC), dexniguldipine hydrochloride demonstrated multiple effects. At a concentration of 2.5 µM, it significantly decreased the rate of FELC proliferation. nih.gov Flow cytometry analysis revealed a marked increase in the percentage of cells in the S phase of the cell cycle, and phosphorylation studies showed decreased phosphorylation of two nuclear proteins (80 kDa and 47 kDa). nih.gov Furthermore, the compound was found to decrease the levels of P-glycoprotein, a key protein in multidrug resistance. nih.gov

Isolated tissue and membrane preparations have been instrumental in characterizing the direct effects of niguldipine on specific receptors and channels in a more physiologically relevant context than purified proteins. As detailed in the radioligand binding assay section (7.1), membrane preparations from guinea-pig skeletal muscle, brain, and heart, as well as from rat brain cortex and liver cells, have been used to determine the binding affinities of niguldipine for Ca2+ channels and α1-adrenoceptors. nih.gov

These preparations allow for the study of the compound's interaction with its targets in their native lipid environment, which is crucial for maintaining their proper conformation and function. The use of these tissues has confirmed the high affinity of (+)-niguldipine for L-type Ca2+ channels and its subtype selectivity for α1A-adrenoceptors. nih.gov

Animal Model Systems for Preclinical Evaluation of Niguldipine Hydrochloride

Preclinical evaluation of niguldipine hydrochloride has employed various animal models to assess its pharmacological effects in vivo. These models have been essential for understanding its potential therapeutic applications.

In spontaneously hypertensive rats, (+)-niguldipine hydrochloride has demonstrated its ability to lower blood pressure. frontiersin.org The anticonvulsant effects of niguldipine were investigated in amygdala-kindled rats, a model for complex partial seizures. In this model, niguldipine at a dose of 7.5 mg/kg showed a significant anticonvulsant effect. nih.gov

Pharmacokinetic studies have been conducted in female Sprague-Dawley rats to characterize the absorption, distribution, metabolism, and excretion of niguldipine analogues. colab.ws Furthermore, the therapeutic activity of dexniguldipine has been demonstrated in experimentally induced neuroendocrine lung tumors in hamsters. moleculardevices.com The effects of niguldipine on coronary vasoconstriction have also been studied in the guinea pig Langendorff heart model. frontiersin.org

Table 2: Animal Models Used in Niguldipine Hydrochloride Research

| Animal Model | Purpose of Study | Key Findings |

|---|---|---|

| Spontaneously Hypertensive Rats | Evaluation of antihypertensive effects | (+)-Niguldipine hydrochloride effectively lowers blood pressure. frontiersin.org |

| Amygdala-Kindled Rats | Assessment of anticonvulsant activity | Niguldipine (7.5 mg/kg) exhibited significant anticonvulsant effects. nih.gov |

| Sprague-Dawley Rats | Pharmacokinetic analysis | Used to determine the pharmacokinetic profile of niguldipine analogues. colab.ws |

| Hamsters | Evaluation of antitumor activity | Dexniguldipine showed therapeutic activity in induced neuroendocrine lung tumors. moleculardevices.com |

| Guinea Pigs (Langendorff heart) | Study of coronary vasoconstriction | Investigated the inhibitory effects on U-46619-induced vasoconstriction. frontiersin.org |

Electrophysiological Techniques for Ion Channel Analysis in Niguldipine Studies

Electrophysiological techniques, particularly the patch-clamp method, have been pivotal in directly measuring the effects of niguldipine on the function of ion channels. These techniques allow for the recording of ionic currents across cell membranes, providing detailed information about channel block and modulation.

Studies using the whole-cell patch-clamp technique on vascular smooth muscle cells isolated from the portal vein and pial vessels of cows have elucidated the dual action of niguldipine. nih.gov It was found to reduce L-type Ca2+ currents (ICa) at nominal concentrations greater than 0.1 µM, with a complete block at 1 µM (IC50 of 0.4 µM). Interestingly, at lower concentrations (50 to 200 nM), niguldipine facilitated ICa, demonstrating a Ca2+-agonistic effect that was voltage-dependent. nih.gov

The same study also revealed that niguldipine increases outward potassium currents (IK) at concentrations above 10 nM, with half-maximal facilitation at 20 nM. This facilitation of IK, which reverses at the potassium equilibrium potential, suggests that vasodilation by niguldipine may be due to both the reduction of ICa and the enhancement of IK, with the latter potentially dominating due to its greater sensitivity. nih.gov The inhibitory effect of niguldipine on T-type Ca2+ currents was also found to be voltage-dependent, with an IC50 of 0.18 µM. The (+)-enantiomer was more potent in blocking both L- and T-type Ca2+ channels. nih.gov

High-Throughput Screening Approaches in Drug Discovery Related to Niguldipine

While specific high-throughput screening (HTS) campaigns that led to the discovery of niguldipine are not detailed in the available literature, HTS methodologies are central to the discovery of compounds with similar mechanisms of action, such as calcium channel blockers. nih.govnih.gov HTS allows for the rapid testing of large libraries of chemical compounds for their ability to modulate a specific biological target. dndi.org

For identifying calcium channel blockers, several HTS formats have been developed. These include fluorescence-based assays that use voltage-sensitive dyes or calcium indicators to measure changes in membrane potential or intracellular calcium concentration upon channel activation. nih.govacs.org For example, a fluorescence-based functional assay using a fluorometric imaging plate reader (FLIPR) can be employed to screen for modulators of T-type Ca2+ channels. nih.gov Another HTS method is the scintillation proximity assay (SPA), which has been used to screen for N-type calcium channel blockers by measuring the displacement of a radiolabeled ligand. nih.gov

These automated, miniaturized assays enable the screening of hundreds of thousands of compounds per day, significantly accelerating the early stages of drug discovery. nih.gov The identification of "hits" from these screens is the first step in a long process of lead optimization to develop new therapeutic agents. dndi.org

In Silico Modeling and Computational Chemistry Approaches

Computational chemistry and molecular modeling have become indispensable tools in the rational drug design and development process for compounds like Niguldipine hydrochloride. These methods allow for the exploration of its structure-activity relationships (SAR), binding modes with its biological targets, and the prediction of its physicochemical properties.

Molecular Modeling and Pharmacophore Elucidation:

Pharmacophore modeling is a crucial technique used to identify the essential three-dimensional arrangement of chemical features necessary for a molecule to exert a specific biological effect. For Niguldipine, pharmacophore models have been developed to understand its interaction with various receptors. A notable study constructed a common pharmacophore model for Niguldipine, Nicardipine, and other dihydropyridine (DHP) derivatives to elucidate their interactions with the multidrug-resistance transporter (MDR-1), also known as P-glycoprotein (P-gp). nih.gov This model helps in visualizing the key interaction points, such as hydrogen bond donors, hydrogen bond acceptors, and hydrophobic regions, that are critical for binding.

The enantiomers of Niguldipine exhibit different affinities for their target receptors, and molecular modeling can help to explain these differences at a structural level. The spatial arrangement of the functional groups in the (+)- and (-)-enantiomers can be modeled to understand how they fit differently into the binding pockets of L-type calcium channels and α1-adrenoceptors.

Quantitative Structure-Activity Relationship (QSAR) Studies:

Quantitative Structure-Activity Relationship (QSAR) studies are computational models that correlate the quantitative chemical structure of a compound with its biological activity. For dihydropyridine derivatives, including analogues of Niguldipine, 2D and 3D-QSAR studies have been instrumental in defining the physicochemical properties that influence their potency as calcium channel blockers.

These studies have consistently highlighted the importance of several molecular descriptors:

Lipophilicity: The lipophilic character of the substituents on the dihydropyridine ring is a significant factor in determining the compound's activity.

Electronic Properties: The electronic nature of the substituents, including electron-donating or electron-withdrawing effects, plays a crucial role.

Steric Factors: The size and shape of the substituents at various positions on the DHP ring can significantly impact the binding affinity and selectivity.

While specific 3D-QSAR studies focusing exclusively on a series of Niguldipine analogues are not extensively reported in publicly available literature, the general principles derived from studies on other dihydropyridines are applicable. These studies often employ methods like Comparative Molecular Field Analysis (CoMFA) and Comparative Molecular Similarity Indices Analysis (CoMSIA) to generate 3D contour maps that visualize the favorable and unfavorable regions for steric, electrostatic, and hydrophobic interactions.

Molecular Docking and Dynamics Simulations:

Molecular docking is a computational technique that predicts the preferred orientation of a molecule when bound to a second to form a stable complex. For Niguldipine hydrochloride, docking studies can be performed to model its interaction with the L-type calcium channels and α1-adrenoceptors at an atomic level. These simulations can identify key amino acid residues in the receptor's binding site that form hydrogen bonds, hydrophobic interactions, or electrostatic interactions with the ligand.

Computed Physicochemical Properties of Niguldipine:

The physicochemical properties of a drug molecule are critical for its absorption, distribution, metabolism, and excretion (ADME) profile. Computational methods can accurately predict these properties. The following table summarizes some of the computed properties for Niguldipine.

| Property | Value | Source |

| Molecular Weight | 609.7 g/mol | PubChem |

| XLogP3 | 6.8 | PubChem |

| Hydrogen Bond Donor Count | 1 | PubChem |

| Hydrogen Bond Acceptor Count | 9 | PubChem |

| Rotatable Bond Count | 11 | PubChem |

| Exact Mass | 609.28388597 g/mol | PubChem |

| Monoisotopic Mass | 609.28388597 g/mol | PubChem |

| Topological Polar Surface Area | 114 Ų | PubChem |

| Heavy Atom Count | 45 | PubChem |

| Formal Charge | 0 | PubChem |

| Complexity | 1100 | PubChem |

These computed properties provide a valuable initial assessment of the drug-like characteristics of Niguldipine.

Binding Affinity of Niguldipine Enantiomers:

Experimental binding assays provide crucial data that can be used to validate and refine computational models. The enantiomers of Niguldipine have been shown to have different binding affinities for their targets.

| Enantiomer | Receptor | Tissue | Ki Value |

| (+)-Niguldipine | 1,4-DHP Receptor | Skeletal Muscle | 85 pmol/l |

| (+)-Niguldipine | 1,4-DHP Receptor | Brain | 140 pmol/l |

| (+)-Niguldipine | 1,4-DHP Receptor | Heart | 45 pmol/l |

| (-)-Niguldipine | 1,4-DHP Receptor | - | ~40 times less potent than (+) |

| (+)-Niguldipine | α1A-adrenoceptor | Rat Brain Cortex | 52 pmol/l |

| (-)-Niguldipine | α1A-adrenoceptor | Rat Brain Cortex | >40-fold less potent than (+) |

| (+)-Niguldipine | α1B-adrenoceptor | Liver Cell Membranes | 78 nmol/l |

| (-)-Niguldipine | α1B-adrenoceptor | Liver Cell Membranes | 58 nmol/l |

Data sourced from Boer et al., 1989. colab.ws

The significant difference in binding affinity between the enantiomers, particularly at the 1,4-DHP receptor and the α1A-adrenoceptor, underscores the stereospecificity of the interaction and provides a clear objective for computational models to rationalize these findings. In silico approaches can model the three-dimensional structures of the enantiomers and their interactions within the receptor binding sites to explain why the (+)-enantiomer is significantly more potent.

Q & A

Q. What are the primary molecular targets of (±)-niguldipine hydrochloride in preclinical research?

(±)-Niguldipine hydrochloride is a dual-acting compound with high affinity for L-type calcium channels and α1A-adrenoceptors (α1A-AR) . Its antagonistic activity at α1A-AR (Ki ~1.6 nM) modulates vasoconstriction and neuronal signaling, while its calcium channel blockade influences intracellular calcium dynamics . Methodologically, target validation requires:

Q. How does the stereochemistry of niguldipine hydrochloride influence its pharmacological activity?

The (S)-(+)-enantiomer exhibits selective α1A-AR antagonism, while the (R)-(−)-enantiomer primarily acts on L-type calcium channels . Key methodological considerations include:

- Chiral separation techniques (e.g., HPLC with chiral columns or NMR solvating agents like 18-crown-6 tetracarboxylic acid) to isolate enantiomers .

- Enantiomer-specific functional assays (e.g., isolated rat mesenteric artery preparations to assess vasoconstriction inhibition) .

Advanced Research Questions

Q. What experimental strategies are recommended to resolve contradictory data on the dual α1A-AR and L-type Ca²+ channel inhibition by (±)-niguldipine hydrochloride?

Discrepancies in target selectivity (e.g., variable Ki values under different protein concentrations) can be addressed by:

- Competitive binding assays with increasing concentrations of membrane proteins to assess binding site saturation .

- Knockout/knockdown models (e.g., CRISPR-Cas9-modified α1A-AR or Cav1.2 channels) to isolate target-specific effects .

- Molecular dynamics simulations to study lipid bilayer interactions, which may alter membrane-embedded target accessibility .

Q. How can researchers optimize in vitro assays for niguldipine hydrochloride given its solubility limitations?

The compound has poor aqueous solubility (<64.62 mg/mL in DMSO/ethanol) . Optimization strategies include:

- Vehicle controls : Use low-concentration DMSO (≤0.1%) to avoid solvent toxicity .

- Lipid-based formulations : Incorporate cyclodextrins or liposomes to enhance dispersion .

- Dose-response validation : Pre-treat cells with P-glycoprotein inhibitors (e.g., verapamil) to mitigate efflux-driven false negatives in Mdr-1-related studies .

Q. How should researchers statistically validate correlations between niguldipine hydrochloride activity and multidrug resistance phenotypes in malaria studies?

In Plasmodium falciparum isolates, niguldipine shows moderate correlation (R=0.568) with dihydroartemisinin resistance . Robust analysis requires:

- Non-parametric tests (e.g., Spearman’s rank correlation) to account for non-normal IC₅₀ distributions .

- Multivariate regression to control for confounding variables (e.g., PfCRT/PfMDR1 mutations) .

- Cross-validation using independent datasets to confirm reproducibility .

Methodological and Data Analysis Questions

Q. What protocols are recommended for assessing niguldipine’s anti-neurodegenerative potential while mitigating adverse effects?

Prior studies noted adverse effects (e.g., constipation, angioedema) in neurodegenerative models . Mitigation strategies include:

- Low-dose combinatorial regimens (e.g., with NMDA receptor antagonists) to reduce off-target effects .

- Cerebrospinal fluid (CSF) sampling in animal models to verify blood-brain barrier penetration without systemic toxicity .

Q. How can researchers design experiments to study niguldipine’s role in modulating Mdr-1-mediated drug efflux?

Niguldipine alters Mdr-1 activity via lipid bilayer interactions and competitive inhibition . Recommended approaches:

- Fluorescent substrate assays (e.g., calcein-AM accumulation in Mdr-1-overexpressing cells) .

- Surface plasmon resonance (SPR) to quantify binding kinetics between niguldipine and Mdr-1 extracellular domains .

Experimental Reproducibility and Reporting

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.